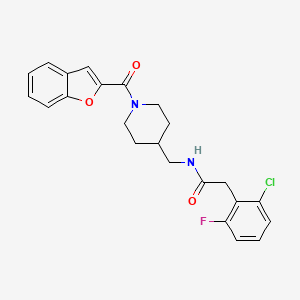
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-chloro-6-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-chloro-6-fluorophenyl)acetamide is a complex organic compound featuring a benzofuran moiety, a piperidine ring, and a chloro-fluoro phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine-4-methylamine to form the piperidine core. Subsequent acylation with 2-(2-chloro-6-fluorophenyl)acetic acid completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, ensure the final product's purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzofurans or piperidines.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the benzofuran ring and the chloro-fluoro phenyl group. Similar compounds include:
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Often used in pharmaceuticals for their diverse biological activities.
Chloro-fluoro phenyl compounds: Investigated for their potential in drug development.
生物活性
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-chloro-6-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Benzofuran Moiety : This aromatic structure is known for its diverse biological activity, including anti-cancer and anti-inflammatory properties.
- Piperidine Ring : Often involved in drug design, piperidine derivatives are recognized for their ability to interact with various biological targets.
- Chloro-Fluorophenyl Acetamide Group : The presence of halogens can enhance the compound's lipophilicity and biological activity.
The molecular formula of this compound is C19H20ClFNO, with a molecular weight of approximately 351.81 g/mol.
Antimicrobial Properties
Studies indicate that derivatives of this compound exhibit in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. Such findings suggest potential applications in treating infections where traditional therapies fail.
Anticancer Activity
Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, benzofuran derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, including lung adenocarcinoma and colon cancer .
A comparative study highlighted the anticancer efficacy of different benzofuran derivatives, revealing that the presence of specific functional groups significantly influences their activity. For example, the addition of chlorine atoms has been associated with enhanced binding interactions with target proteins, leading to improved anticancer properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate pathways associated with cancer cell growth and survival. For instance, certain benzofuran derivatives have been shown to inhibit key signaling pathways involved in tumor proliferation .
Research Findings and Case Studies
A summary of relevant studies on the biological activity of related compounds is presented in the table below:
特性
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-18-5-3-6-19(25)17(18)13-22(28)26-14-15-8-10-27(11-9-15)23(29)21-12-16-4-1-2-7-20(16)30-21/h1-7,12,15H,8-11,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBVQBIIDPYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














